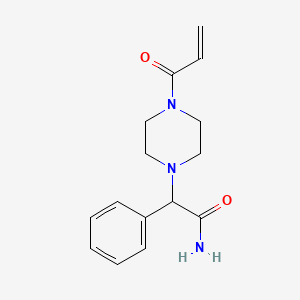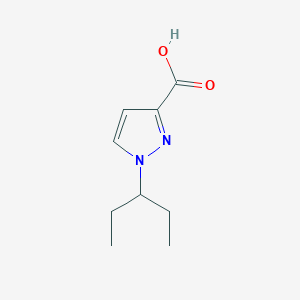![molecular formula C18H24ClFN2OS B2477483 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone CAS No. 2379978-73-9](/img/structure/B2477483.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone is a chemical compound that belongs to the family of benzodiazepines. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves the modulation of GABA receptors in the brain. This compound binds to the benzodiazepine site on the GABA receptor, which enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in chloride ion influx into the neuron, hyperpolarization of the membrane potential, and a decrease in neuronal excitability. The net effect of this mechanism is a reduction in anxiety, sedation, and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety, induce sedation and sleep, and have anticonvulsant properties. It has also been shown to have muscle relaxant effects, reduce spasticity, and have antitremor effects. However, this compound can also have adverse effects, such as cognitive impairment, dizziness, and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone in lab experiments include its well-established mechanism of action, its ability to modulate GABA receptors, and its potential applications in various neurological and psychiatric disorders. However, the limitations of using this compound include its potential for adverse effects, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone. One direction is to investigate the potential use of this compound in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to explore the possible applications of this compound in the field of neuropharmacology, such as its use as a sedative, hypnotic, or anticonvulsant agent. Additionally, future studies could focus on improving the synthesis method and purification techniques for this compound, as well as investigating its potential for drug-drug interactions and long-term effects.
Synthesemethoden
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone involves the reaction of 2-chloro-6-fluorobenzophenone with 4-(thian-4-yl)-1,4-diazepan-1-amine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and reduction, to yield the final product. The purity and yield of the compound can be improved by using appropriate purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to modulate the activity of GABA receptors, which are important neurotransmitter receptors in the brain. This compound has been used in various studies to investigate the role of GABA receptors in anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use as a sedative, hypnotic, and anticonvulsant agent.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2OS/c19-16-3-1-4-17(20)15(16)13-18(23)22-8-2-7-21(9-10-22)14-5-11-24-12-6-14/h1,3-4,14H,2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRCBXWKIJGKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2477400.png)
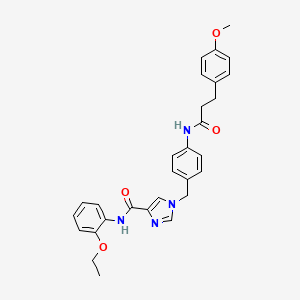
![N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2477402.png)

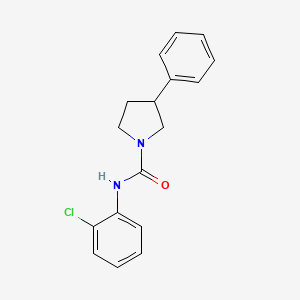
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)
![4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole](/img/structure/B2477409.png)
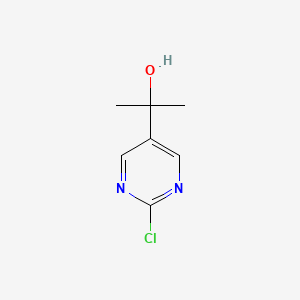

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2477414.png)
![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2477415.png)
